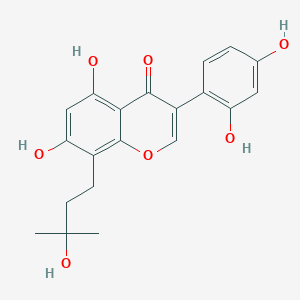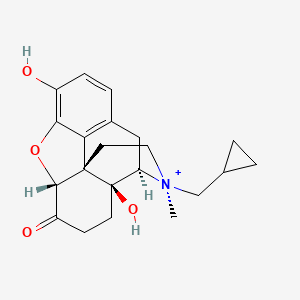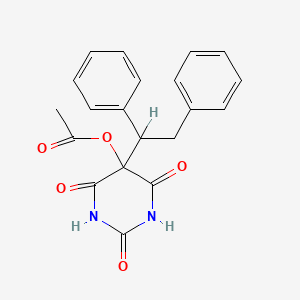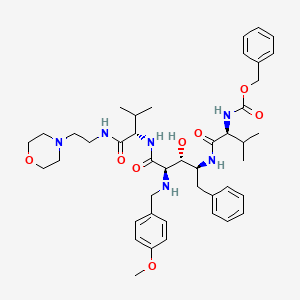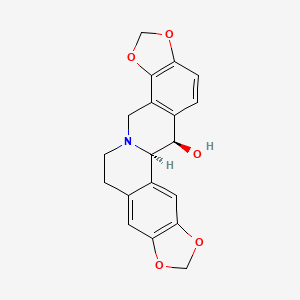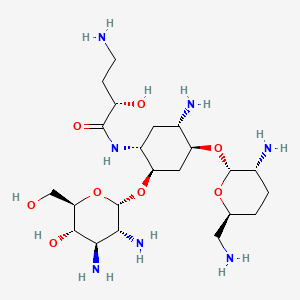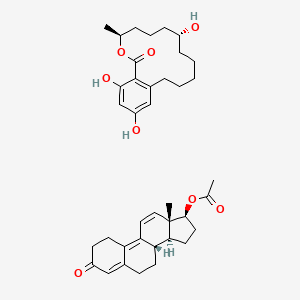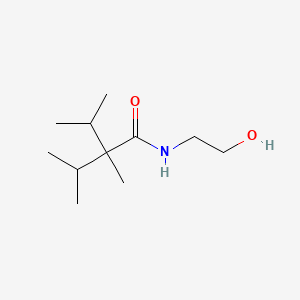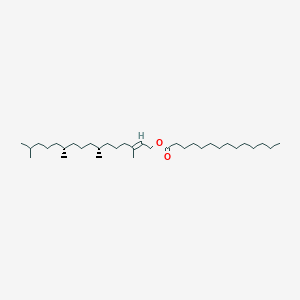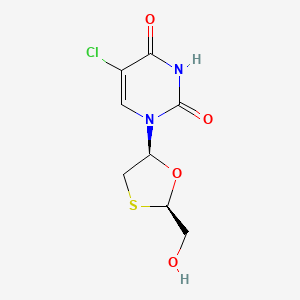
Tiodazosin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiodazosin hydrochloride is a compound known for its role as an α1-adrenergic receptor antagonist. It is structurally related to prazosin and is used primarily as an antihypertensive agent. This compound is effective in reducing blood pressure by blocking α1-adrenergic receptors, which leads to the relaxation of blood vessels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tiodazosin hydrochloride involves several steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tiodazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety in the compound.
Reduction: Reduction reactions can affect the quinazoline ring, altering its electronic properties.
Substitution: Common in the synthesis process, substitution reactions introduce different functional groups to the core structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Aplicaciones Científicas De Investigación
Tiodazosin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study α1-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mecanismo De Acción
Tiodazosin hydrochloride exerts its effects by selectively blocking α1-adrenergic receptors. This inhibition prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By blocking these receptors, this compound induces vasodilation, leading to a decrease in blood pressure. The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
Comparación Con Compuestos Similares
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Terazosin: Similar to prazosin but with a longer half-life, making it suitable for once-daily dosing.
Doxazosin: Known for its extended duration of action and used in treating both hypertension and benign prostatic hyperplasia .
Uniqueness
Tiodazosin hydrochloride is unique due to its specific structural features, such as the 1,3,4-oxadiazole ring and the quinazoline moiety, which contribute to its distinct pharmacological profile. Its ability to cause less α-adrenergic receptor antagonist activity compared to prazosin makes it a valuable alternative in certain clinical scenarios .
Propiedades
Número CAS |
62412-39-9 |
|---|---|
Fórmula molecular |
C18H22ClN7O4S |
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H |
Clave InChI |
QASXNJVDTVWTBK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



